molecular formula C25H26N4O2 B2945764 2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 1251689-34-5

2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B2945764
CAS No.: 1251689-34-5
M. Wt: 414.509
InChI Key: SYVLSDLZDHYNQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-[4-(propan-2-yl)phenyl]acetamide features a pyrrolo[3,2-d]pyrimidine core, a fused bicyclic heteroaromatic system with a 3-ethyl, 4-oxo, and 7-phenyl substitution.

Properties

IUPAC Name

2-(3-ethyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O2/c1-4-28-16-26-23-21(19-8-6-5-7-9-19)14-29(24(23)25(28)31)15-22(30)27-20-12-10-18(11-13-20)17(2)3/h5-14,16-17H,4,15H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYVLSDLZDHYNQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-[4-(propan-2-yl)phenyl]acetamide typically involves multi-step organic reactionsCommon reagents used in these reactions include dimethylformamide (DMF), dimethylacetamide (DMA), and various catalysts to facilitate the cyclization and condensation steps .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.

Chemical Reactions Analysis

Types of Reactions

2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-[4-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as sodium borohydride (NaBH4), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like DMF or DMA, and catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially different biological activities.

Scientific Research Applications

2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-[4-(propan-2-yl)phenyl]acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s structure allows it to bind with high affinity to these targets, modulating their activity and leading to therapeutic effects. The exact pathways involved depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic System Comparisons

Ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate ()
  • Core : Same pyrrolo[3,2-d]pyrimidine backbone.
  • Substituents: 4-Chlorophenyl at position 3. Dipentylamino at position 2. Ethyl ester at position 7 (vs. acetamide in the target compound).
  • Physicochemical Properties: Single-crystal X-ray data confirm structural integrity (R factor = 0.054) . Higher molecular weight (due to ester and dipentylamino groups) compared to the target compound.
(4aR)-N-[2-(6-cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide ()
  • Core : Pyrrolo[1,2-b]pyridazine (similar fused heterocycle but with a pyridazine ring).
  • Substituents :
    • Trifluoromethyl and morpholine-ethoxy groups.
    • Carboxamide linkage (vs. acetamide in the target compound).
  • Key Differences : The pyridazine core may alter electron distribution and binding affinity compared to pyrrolopyrimidine .

Functional Group Comparisons

N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide ()
  • Core : Pyrazolo[3,4-d]pyrimidine (a triazolo-fused system).
  • Substituents :
    • Fluorophenyl and chromen-4-one moieties.
    • Acetamide group similar to the target compound.
  • Physicochemical Properties :
    • Melting point: 302–304°C, suggesting high crystallinity.
    • Molecular weight: 571.198.8 (M+1), heavier than the target compound due to fluorinated groups .
2-Cyano-N-[4-(propan-2-yl)phenyl]acetamide Derivatives ()
  • Core : Chromene-carbaldehyde (distinct from pyrrolopyrimidine).
  • Substituents: Varied aryl/alkyl groups (e.g., benzyl, benzhydryl). Cyanoacetamide (vs. non-cyano acetamide in the target compound).
  • Key Insight : The isopropylphenyl group in the target compound may confer higher steric bulk compared to benzyl or phenethyl substituents .

Data Table: Structural and Property Comparison

Compound Name / Source Core Structure Key Substituents Molecular Weight (approx.) Notable Properties
Target Compound Pyrrolo[3,2-d]pyrimidine 3-Ethyl, 7-phenyl, 4-isopropylphenylamide ~450 g/mol High lipophilicity (predicted)
Ethyl 3-(4-chlorophenyl)... () Pyrrolo[3,2-d]pyrimidine 4-Chlorophenyl, dipentylamino, ethyl ester ~550 g/mol Crystalline (X-ray confirmed)
Example 83 () Pyrazolo[3,4-d]pyrimidine Fluorophenyl, dimethylamino 571.2 g/mol High melting point (302–304°C)
EP 4 374 877 A2 () Pyrrolo[1,2-b]pyridazine Trifluoromethyl, morpholine-ethoxy ~700 g/mol Likely high metabolic stability

Biological Activity

The compound 2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-[4-(propan-2-yl)phenyl]acetamide is a member of the pyrrolo[3,2-d]pyrimidine family, known for its diverse biological activities and potential therapeutic applications. This article focuses on the biological activity of this compound, summarizing research findings, potential mechanisms of action, and its implications in medicinal chemistry.

Chemical Structure

The compound features a complex structure characterized by a pyrrolo[3,2-d]pyrimidine core. The presence of an acetamide group and ethyl substituents enhances its chemical properties and interaction potential with biological targets.

Biological Activity Overview

The biological activity of this compound primarily arises from its interactions with various enzymes and receptors. Research suggests that compounds with similar structures exhibit promising results in preclinical models for diseases such as cancer and autoimmune disorders.

Key Biological Activities

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in critical metabolic pathways. For instance, studies on related pyrrolo[3,2-d]pyrimidines have shown potent inhibition of dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis .
  • Antitumor Properties : Preliminary studies indicate that this compound could exhibit antitumor activity by targeting specific cancer cell lines. For example, analogs of pyrrolo[3,2-d]pyrimidines have demonstrated significant cytotoxicity against human tumor cells with IC50 values in the nanomolar range .
  • Kinase Inhibition : Similar compounds have been reported to inhibit various kinases involved in cell signaling pathways. This inhibition can lead to altered cellular proliferation and survival rates in cancer cells .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the compound interacts with specific receptors or enzymes through binding interactions that modulate their activity.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is presented below:

Compound NameStructureUnique FeaturesBiological Activity
1. 2-(3-Ethyl-4-oxo-3,4-dihydro-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(phenyl)acetamideVariations in substituents alter biological activityAntitumor activity
2. N-(4-fluorophenyl)-2-{3-methyl-4-thio-pyrrolo[3,2-d]pyrimidin}acetamideThioether may alter electronic propertiesKinase inhibition
3. 6-(4-bromobenzyl)-1,3,5-trimethyl-pyrrolo[3,2-d]pyrimidineContains bromobenzyl groupAntitumor properties

This table illustrates how variations in molecular structure can lead to different biological activities.

Case Studies

  • Antitumor Efficacy : A study investigating the antitumor efficacy of pyrrolo[3,2-d]pyrimidine derivatives found that certain analogs displayed high levels of cytotoxicity against KB human tumors (IC50 = 1.7 nM), indicating a strong potential for this compound class in cancer therapy .
  • Enzyme Interaction Studies : Research on enzyme interactions revealed that derivatives similar to our compound effectively inhibited GARFTase and impacted purine nucleotide biosynthesis pathways. These findings suggest a mechanism through which the compound may exert antitumor effects by disrupting nucleotide synthesis crucial for rapidly dividing cells .

Q & A

Basic: What are the typical synthetic routes for preparing this pyrrolo-pyrimidine derivative, and what are the key intermediates?

The synthesis of pyrrolo-pyrimidine derivatives generally involves multi-step reactions. A common approach includes:

  • Step 1 : Formation of a pyrimidine core via condensation of ethyl 2-cyanoacetate with halogenated intermediates (e.g., 2-bromo-1,1-dimethoxyethane) .
  • Step 2 : Cyclization under acidic or basic conditions to generate the pyrrolo-pyrimidine scaffold.
  • Step 3 : Functionalization of the core via chlorination or alkylation, followed by coupling with substituted phenylacetamide groups using amide bond-forming reagents (e.g., EDC/HOBt) .
    Key intermediates include halogenated pyrimidines and cyclized pyrrolo-pyrimidinones.

Advanced: How can regioselectivity challenges during cyclization steps be addressed to optimize yield?

Regioselectivity in cyclization is influenced by steric and electronic factors. Strategies include:

  • Temperature control : Lower temperatures favor kinetic products, while higher temperatures promote thermodynamic stability .
  • Catalyst choice : Transition metals (e.g., Pd) or Lewis acids (e.g., ZnCl₂) can direct cyclization pathways .
  • Computational modeling : Density Functional Theory (DFT) calculations predict transition states to guide solvent and reagent selection .

Basic: What analytical techniques are critical for structural characterization of this compound?

  • NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry and substitution patterns, particularly for distinguishing ethyl and isopropyl groups .
  • X-ray crystallography : Resolves absolute stereochemistry and hydrogen-bonding interactions in the solid state .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula and detects impurities .

Advanced: How can dynamic processes (e.g., tautomerism) in the pyrrolo-pyrimidine core be studied experimentally?

  • Variable-temperature NMR : Monitors chemical shift changes to identify tautomeric equilibria .
  • Isotopic labeling : Incorporation of ¹⁵N or ²H labels tracks proton transfer mechanisms .
  • Time-resolved spectroscopy : Ultrafast UV-Vis or IR captures transient intermediates during tautomerization .

Basic: What in vitro assays are used to evaluate the compound’s biological activity?

  • Enzyme inhibition assays : Measure IC₅₀ values against kinases or proteases using fluorescence-based substrates .
  • Cell viability assays : Assess cytotoxicity via MTT or resazurin reduction in cancer/primary cell lines .
  • Binding affinity studies : Surface plasmon resonance (SPR) quantifies interactions with target proteins .

Advanced: How can contradictory bioactivity data across studies be resolved?

  • Dose-response validation : Reproduce assays with standardized protocols (e.g., ATP concentration in kinase assays) .
  • Metabolite profiling : LC-MS identifies degradation products or active metabolites that may explain variability .
  • Orthogonal assays : Confirm results using alternative methods (e.g., thermal shift assays vs. enzymatic activity) .

Basic: What computational tools are used to predict the compound’s pharmacokinetic properties?

  • ADME prediction software : SwissADME or pkCSM estimates solubility, permeability, and cytochrome P450 interactions .
  • Molecular docking : AutoDock Vina or Glide models binding modes to targets like kinases or GPCRs .

Advanced: How can molecular dynamics (MD) simulations improve understanding of target engagement?

  • Long-timescale MD : Simulates ligand-protein interactions over microseconds to identify stable binding conformations .
  • Free energy perturbation (FEP) : Quantifies binding energy contributions of specific substituents (e.g., 3-ethyl vs. 3-methyl groups) .
  • Water network analysis : Identifies displaceable water molecules that enhance ligand affinity .

Basic: What strategies mitigate toxicity in preclinical development?

  • Structural analogs : Modify the 4-oxo group or phenyl substituents to reduce off-target effects .
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance selectivity .
  • CYP450 inhibition screening : Prioritize compounds with minimal interaction to avoid drug-drug interactions .

Advanced: How can reaction scalability be optimized for gram-scale synthesis?

  • Flow chemistry : Continuous flow reactors improve heat/mass transfer and reduce side reactions in cyclization steps .
  • Design of Experiments (DoE) : Statistical optimization of parameters (e.g., solvent ratio, catalyst loading) maximizes yield .
  • In-line analytics : PAT (Process Analytical Technology) tools like FTIR monitor reaction progress in real time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.